molecular formula C21H16N2O3S B2669167 (E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 441290-88-6

(E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2669167
CAS No.: 441290-88-6
M. Wt: 376.43
InChI Key: FMQIQXHQKXQYGL-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic organic compound featuring a unique molecular architecture that combines benzoate ester and naphthothiazole ring systems through a carbamoyl linker in an E-configuration. This structural combination creates a multifunctional research chemical with significant potential in materials science and pharmaceutical development. The compound's extended conjugated system, facilitated by the planar naphtho[2,1-d]thiazole moiety connected to the benzoate ester via a carbamoyl bridge, provides interesting electronic properties that researchers can exploit in developing advanced materials with specific optical characteristics. The naphthothiazole component represents a valuable scaffold in medicinal chemistry, with similar heterocyclic structures demonstrating diverse biological activities in scientific literature. In pharmaceutical research, this compound serves as a sophisticated building block for the synthesis of more complex molecules, particularly those targeting specific enzyme systems or cellular pathways. The methyl benzoate moiety can be readily hydrolyzed to corresponding carboxylic acids for further derivatization, while the naphthothiazole system offers potential for molecular interactions with biological targets through various binding mechanisms. The carbamoyl linkage provides structural rigidity and may contribute to specific binding characteristics in biological systems, similar to other carbamoyl-containing compounds used in research applications. Researchers value this chemical for its synthetic versatility in constructing specialized compound libraries for high-throughput screening campaigns aimed at identifying new therapeutic agents. The compound is provided exclusively for research purposes in laboratory settings. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate handling procedures before using this compound.

Properties

IUPAC Name

methyl 4-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-23-17-12-11-13-5-3-4-6-16(13)18(17)27-21(23)22-19(24)14-7-9-15(10-8-14)20(25)26-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQIQXHQKXQYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic potential.

Structure

The compound features a complex structure that includes:

  • A methoxy group enhancing lipophilicity.
  • A naphthalene derivative providing aromatic characteristics.
  • A thiazole moiety , which is known for its biological relevance.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, starting with the preparation of the naphthothiazole intermediate. Common approaches include:

  • Condensation Reaction : Between 2-methylbenzoyl chloride and 3-methylnaphtho[2,1-d]thiazol-2(3H)-amine under basic conditions.
  • Purification Techniques : Employing recrystallization or chromatography to achieve high purity levels.

Anticancer Activity

Research indicates significant anticancer properties of (E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate:

  • Cell Line Studies : Demonstrated cytotoxic effects against various cancer cell lines (e.g., breast and colon cancer).
  • Mechanism of Action : Believed to induce apoptosis by activating caspase pathways and modulating cell cycle regulators.

Case Study: Anticancer Efficacy

A peer-reviewed study reported a dose-dependent reduction in viability in breast cancer cell lines with an IC50 value in the low micromolar range, suggesting potential for development as an anticancer therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Testing

Research focused on antimicrobial properties showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, positioning it as a candidate for treating infections caused by resistant strains.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : May inhibit specific enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Interaction : Could interact with cellular receptors that play roles in growth signaling pathways, leading to altered cellular responses.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Methoxybenzoic AcidMethoxy group; carboxylic acidAnti-inflammatory properties
Naphthalene DerivativesAromatic system; various substituentsAnticancer activity
Thiazole DerivativesThiazole ring; varied substituentsAntimicrobial and anticancer properties

The unique combination of a methoxy group with a naphthalene-thiazole hybrid structure may enhance the pharmacological profile compared to simpler benzamides or isolated thiazoles .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Thiazole Derivatives
Compound Name Core Structure Substituents Molecular Formula Key Functional Groups
Target Compound Naphtho[2,1-d]thiazole 3-Methyl, 4-carbamoyl-methyl benzoate C₂₂H₁₆N₂O₃S Ester, carbamoyl, methyl
Ethyl 4-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)benzoate (30) Thiazole 3-Benzyl, 5-aryl, ethyl benzoate C₂₄H₂₁N₃O₂S Ester, imino, benzyl
BU89765 Benzo[4,5]imidazo[2,1-b]thiazole 3-Oxo, furan substituent, methyl benzoate C₂₂H₁₃ClN₂O₄S Ester, oxo, chlorophenyl
4-{4-[(E)-{[(E)-3-(4-Methoxyphenyl)-4-(4-nitrophenyl)thiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine (25) Thiazole Morpholine, methoxyphenyl, nitrophenyl C₂₈H₂₆N₆O₃S Hydrazone, morpholine, nitro

Key Observations :

  • Substituents: The methyl group at position 3 reduces steric hindrance compared to bulkier substituents like benzyl (compound 30) or morpholine (compound 25), which may enhance solubility in non-polar solvents .
  • Electronic Effects : The carbamoyl group in the target compound introduces hydrogen-bonding capability, analogous to the hydrazone group in compound 23. However, the nitro group in compound 25 increases electron-withdrawing effects, altering redox properties .
Table 3: Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Solubility Stability
Target Compound 388.44 Not reported Moderate in DMSO Stable under inert atmosphere
BU89765 436.87 Not reported Low in H₂O Sensitive to light
Compound 18 522.98 180–182 High in DMF Hygroscopic

Safety Notes:

  • While safety data for the target compound is unavailable, analogs like methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () suggest handling precautions for similar esters, including avoiding inhalation and skin contact .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate in laboratory settings?

  • Methodological Answer : This compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure under EU-GHS/CLP regulations . Use personal protective equipment (PPE), including gloves, lab coats, and fume hoods. In case of exposure, follow first-aid measures: rinse skin with water, flush eyes for 15 minutes, and seek medical attention. Store in a cool, dry, ventilated area away from incompatible substances. Emergency contact: +44(0)1840 212137 (Key Organics Limited) .

Q. How can researchers synthesize and purify (E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous thiazole derivatives are synthesized via multi-step reactions. A general approach involves:

Condensation : React naphthothiazole precursors with methyl 4-carbamoylbenzoate under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) .

Purification : Use vacuum evaporation to remove solvents, followed by recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Confirm purity via HPLC (>95%) and structural identity via 1H^1H/13C^{13}C NMR and Q-TOF-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 2.3–3.1 ppm). 13C^{13}C NMR confirms carbonyl (C=O, ~165–170 ppm) and thiazole carbons .
  • Mass Spectrometry : Q-TOF-MS provides exact mass (e.g., molecular ion [M+H]+^+ at m/z 393.4 ± 0.1) .
  • IR Spectroscopy : Detect C=O stretches (~1700 cm1^{-1}) and C-S bonds (~1180 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the naphthothiazole ring) influence the biological activity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the methyl group on the thiazole ring with halogens (Cl, F) or morpholine derivatives to alter lipophilicity and target binding. For example, fluorinated analogs show enhanced antimicrobial activity due to increased membrane permeability .
  • Assay Design : Test modified analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values to correlate substituent effects with cytotoxicity .

Q. What computational strategies can predict the binding affinity of this compound to biological targets like HSP70 or telomeric DNA?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with HSP70’s ATP-binding domain (PDB: 3J94). Focus on hydrogen bonding with Asp10 and hydrophobic interactions with Phe147 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-G-quadruplex DNA complex. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Experimental Variables : Compare assay conditions (e.g., bacterial strain vs. cancer cell type, incubation time). For instance, Gram-negative bacteria (E. coli) may show resistance due to efflux pumps, whereas Gram-positive (S. aureus) are more susceptible .
  • Dose-Response Analysis : Perform dose-response curves (0.1–100 µM) to identify concentration-dependent effects. Use ANOVA to validate statistical significance across replicates .

Q. What is the mechanism of action for this compound’s potential anticancer activity?

  • Methodological Answer :

  • Apoptosis Assays : Treat HeLa cells with 10 µM compound for 24h. Use Annexin V/PI staining and flow cytometry to quantify apoptotic cells .
  • Western Blotting : Measure caspase-3 cleavage and Bcl-2/Bax ratios to confirm apoptosis induction .
  • ROS Detection : Employ DCFH-DA fluorescence to assess oxidative stress contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.